L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate
Beschreibung
L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a prolinamide group, a pyrimidinyl carbonyl group, and a histidyl group. The hydrate form indicates the presence of water molecules in its crystalline structure.
Eigenschaften
CAS-Nummer |
128056-04-2 |
|---|---|
Molekularformel |
C19H27N7O5 |
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1-propan-2-yl-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C19H27N7O5/c1-10(2)26-15(27)7-12(24-19(26)31)17(29)23-13(6-11-8-21-9-22-11)18(30)25-5-3-4-14(25)16(20)28/h8-10,12-14H,3-7H2,1-2H3,(H2,20,28)(H,21,22)(H,23,29)(H,24,31)/t12-,13-,14-/m0/s1 |
InChI-Schlüssel |
YXVMKWIPGWYTDG-IHRRRGAJSA-N |
Isomerische SMILES |
CC(C)N1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |
Kanonische SMILES |
CC(C)N1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. Common reagents used in the synthesis include protecting agents like tert-butyldimethylsilyl chloride, coupling agents like N,N’-dicyclohexylcarbodiimide, and deprotecting agents like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids, followed by purification steps such as high-performance liquid chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-alanyl-,(S)-, hydrate
- L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-tyrosyl-,(S)-, hydrate
Uniqueness
L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate is unique due to its specific combination of functional groups and its hydrate form
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
